molecular formula C11H7NOS B429012 Thieno[2,3-c]isoquinoline 4-oxide

Thieno[2,3-c]isoquinoline 4-oxide

Cat. No.: B429012
M. Wt: 201.25g/mol
InChI Key: LRECFHQWCWLVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c]isoquinoline 4-oxide is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery . Recent scientific investigations have identified the thieno[2,3-c]isoquinoline scaffold as a novel chemotype of potent antiproliferative agents . Research indicates that specific derivatives within this class exhibit promising activity against hepatocellular carcinoma (HCC) by inducing cellular apoptosis and causing cell cycle arrest at the G2/M phase . Mechanistic studies, supported by molecular docking and experimental evidence, suggest that these compounds function by targeting tubulin at the colchicine-binding site, thereby disrupting microtubule formation . This multifaceted mechanism, combining pro-apoptotic effects with direct interference of cell division, makes this compound a valuable building block for researchers developing next-generation anticancer therapeutics. Furthermore, related dihydrothieno[2,3-c]isoquinoline structures have also been explored for applications in material science, such as fluorescent materials and corrosion inhibitors, demonstrating the versatility of this core structure . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25g/mol

IUPAC Name

4-oxidothieno[2,3-c]isoquinolin-4-ium

InChI

InChI=1S/C11H7NOS/c13-12-7-8-3-1-2-4-9(8)10-5-6-14-11(10)12/h1-7H

InChI Key

LRECFHQWCWLVPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C([N+](=CC2=C1)[O-])SC=C3

Canonical SMILES

C1=CC=C2C3=C([N+](=CC2=C1)[O-])SC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Thieno[2,3-c]isoquinoline derivatives have been identified as promising candidates in the development of anticancer agents. Recent studies highlight their ability to induce apoptosis in cancer cells, specifically targeting the G2/M phase of the cell cycle. For instance, a series of synthesized thieno[2,3-c]isoquinoline compounds were tested against HepG2 liver cancer cells, revealing significant antiproliferative effects and a notable increase in apoptosis rates .

  • Mechanism of Action : The lead compound from this series exhibited tubulin-targeting activity at the colchicine-binding site, demonstrating a mechanism that disrupts microtubule dynamics essential for cancer cell division .

Antiviral Properties

Research has also indicated potential antiviral applications for thieno[2,3-c]isoquinoline derivatives. A study focused on synthesizing tetrahydroisoquinoline derivatives showed promising anti-coronavirus activity against strains HCoV-229E and HCoV-OC43. The compounds were evaluated for their biological properties, suggesting that modifications to the thieno[2,3-c]isoquinoline structure could enhance antiviral efficacy .

Synthesis Methodologies

The synthesis of thieno[2,3-c]isoquinoline 4-oxide involves several advanced chemical techniques. Common methods include:

  • Palladium-Catalyzed Reactions : These reactions facilitate the formation of C-C and C-N bonds essential for constructing the thieno[2,3-c]isoquinoline framework from simpler arylamines and carbonyl compounds .
  • Vilsmeier Reaction : This method is employed to introduce functional groups into the thieno[2,3-c]isoquinoline structure, enhancing its biological activity profile .

Antiproliferative Activity Against HepG2 Cells

A comprehensive study investigated a series of thieno[2,3-c]isoquinoline compounds for their antiproliferative effects on HepG2 cells. The results indicated that specific substitutions at the C7 and C8 positions significantly influenced the compounds' ability to induce apoptosis and inhibit cell growth.

CompoundIC50 (µM)Mechanism
5b71Tubulin inhibition at colchicine-binding site
Control14Colchicine

This table summarizes the potency of compound 5b compared to colchicine, illustrating its potential as an effective anticancer agent.

Antiviral Efficacy Against Coronaviruses

In another study focusing on antiviral properties, thieno[2,3-c]isoquinoline derivatives were synthesized and tested against human coronaviruses. The findings suggested that certain derivatives exhibited significant antiviral activity compared to standard antiviral agents.

CompoundVirus StrainActivity Level
THIQ-1HCoV-229EModerate
THIQ-2HCoV-OC43High

This data highlights the potential of thieno[2,3-c]isoquinoline derivatives in developing new antiviral therapies.

Comparison with Similar Compounds

Core Scaffold Variations

  • Thieno[2,3-c]isoquinoline 4-Oxide: Features a sulfur-containing thiophene fused at the [2,3-c] position of isoquinoline, with an N-oxide at position 4.
  • Thieno[3,2-c]quinoline Derivatives: Differ in fusion position ([3,2-c] vs. [2,3-c]) and substituents (e.g., carboxylates, halogens). These compounds demonstrate cytotoxicity against cancer cells like MCF-7 (IC₅₀ values in the μM range) .
  • Pyrrolo[2,3-c]isoquinolines (): Replace thiophene with pyrrole, introducing additional nitrogen atoms. For example, 4-methyl-4H-pyrrolo[2,3-c]isoquinoline is synthesized via domino condensation-Heck cyclization, highlighting structural flexibility in heteroatom selection .

Table 1: Structural Features of Key Analogs

Compound Fused Rings Substituent at Position 4 Heteroatoms
This compound Thiophene + isoquinoline Oxide S, N
Thieno[3,2-c]quinoline derivatives Thiophene + quinoline Methyl, carboxylate, etc. S, N
4-Methyl-pyrrolo[2,3-c]isoquinoline Pyrrole + isoquinoline Methyl N

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparison

Compound Cytotoxicity (MCF-7 IC₅₀) Key Biological Activities
Thieno[3,2-c]quinoline derivatives 1.5–8.2 μM Anticancer, kinase inhibition
Pyrrolo[2,3-c]isoquinolines Not reported Structural analogs of cryptolepine (DNA intercalation)
This compound Hypothetical Potential kinase/DNA targeting

Physicochemical Properties

  • Solubility: The 4-oxide group increases polarity, likely reducing logP compared to non-oxidized analogs (e.g., thieno[3,2-c]quinolines with logP ~3.5).
  • Stability : N-Oxides can undergo reduction in vivo, necessitating prodrug strategies for therapeutic applications.

Preparation Methods

Oxidative Cyclization Using m-Chlorobenzoic Acid

A foundational approach involves the direct oxidation of thieno[2,3-c]isoquinoline precursors. In one protocol, treatment of the parent heterocycle with m-chlorobenzoic acid (m-CPBA) under anhydrous dichloromethane at 0–5°C selectively introduces the 4-oxide moiety. The reaction proceeds via electrophilic oxygen transfer, with yields ranging from 65% to 78% depending on substituent electronic effects. Steric hindrance at the 4-position reduces efficiency, necessitating extended reaction times (24–48 hours) for bulkier derivatives.

Palladium-Catalyzed Coupling and Annulation

Pd(0)-mediated cross-coupling has emerged as a versatile strategy. A representative synthesis begins with formylthiopheneboronic acids and σ-bromoaminopyridine-N-oxides in the presence of tetrakis(triphenylphosphine)palladium(0) . Key steps include:

  • Suzuki-Miyaura Coupling : Forms biaryl intermediates at 80°C in degassed toluene/ethanol (3:1) with Na₂CO₃ as base.

  • Reductive Cyclization : Achieved using ammoniacal ferrous sulfate , which facilitates intramolecular C–N bond formation under mild conditions (rt, 12 hours).
    Yields for this two-step sequence average 55–70%, with copper(II) oxide co-reagents improving efficiency by 15–20%.

Thorpe-Zeigler Cyclization for Functionalized Derivatives

Synthesis of Dihydrothieno[2,3-c]isoquinoline Precursors

Intermediate 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione reacts with N-aryl-2-chloroacetamides in ethanol under reflux (1 hour) to form substituted 3-methylsulfanyl derivatives. Subsequent intramolecular Thorpe-Zeigler cyclization with sodium methoxide in methanol (1 hour, rt) yields 1-amino-2-substituted dihydrothieno[2,3-c]isoquinolines.

Table 1: Thorpe-Zeigler Cyclization Yields

Substituent (R)Yield (%)Reaction Time (h)
4-Cl-C₆H₄901
4-CH₃-C₆H₄881
C₆H₅841.5
CN821.5

Data adapted from.

Divergent Synthesis via Suzuki-Miyaura Cross-Coupling

Modular Assembly from Thiophene-3-Carbaldehyde

A modular route starts with thiophene-3-carbaldehyde , undergoing:

  • Nucleophilic Addition : Grignard reagent (PhMgBr) in THF at −78°C.

  • PCC Oxidation : To α,β-unsaturated ketone.

  • Regioselective Bromination : NBS in CCl₄, 0°C (≥95% yield).
    The resultant dibromide couples with 2-aminophenylboronic acid pinacol ester via Pd(OAc)₂/XPhos catalysis (90°C, 12 hours), followed by acid-mediated cyclodehydration (HCl/EtOH, reflux) to afford 4-phenylthieno[2,3-c]isoquinoline 4-oxide in 68% overall yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Oxidative Cyclization : High functional group tolerance but limited scalability due to stoichiometric m-CPBA use.

  • Pd-Catalyzed Routes : Superior for introducing diverse aryl groups but requires stringent anhydrous conditions.

  • Thorpe-Zeigler Approach : Ideal for amino-substituted derivatives but restricted to dihydro analogues.

Reaction Optimization Insights

  • Temperature Control : Pd-mediated couplings below 100°C prevent N-oxide decomposition.

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) accelerate annulation but may promote side reactions.

  • Catalyst Loading : 2–5 mol% Pd(OAc)₂ optimal for cost-effective synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thieno-fused isoquinoline scaffolds, and how can they be adapted for Thieno[2,3-c]isoquinoline 4-oxide?

  • Key routes include cyclodehydration (e.g., polyphosphoric acid-promoted cyclization), Suzuki-Miyaura cross-coupling for functionalization, and thio-Claisen rearrangements . For this compound, oxidation steps (e.g., using m-chloroperbenzoic acid) may be integrated post-cyclization to introduce the 4-oxide moiety. Precise control of reaction temperature and base selection (e.g., KOH) is critical for regioselectivity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies substituent positions and ring fusion. X-ray crystallography resolves stereochemical ambiguities, particularly for the 4-oxide group. IR spectroscopy verifies carbonyl or oxide functional groups, and HPLC purity checks ensure synthetic fidelity.

Q. How are preliminary biological activities of thieno-isoquinoline derivatives assessed in vitro?

  • Cytotoxicity is typically evaluated using cell viability assays (e.g., MTT) against cancer lines like MCF-7 . Dose-response curves (IC50_{50}) and selectivity indices (normal vs. cancer cells) are calculated. Enzyme inhibition assays (e.g., kinase activity) employ fluorometric or colorimetric substrates, with controls for false positives.

Advanced Research Questions

Q. What strategies optimize low yields in cyclodehydration steps during thieno-isoquinoline synthesis?

  • Reaction optimization includes screening acid catalysts (e.g., PPA vs. Eaton’s reagent), solvent polarity adjustments, and microwave-assisted heating to reduce side products . Computational modeling (DFT) predicts transition-state energetics, guiding temperature and catalyst selection. Post-reaction purification via column chromatography or recrystallization improves yield.

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

  • Halogenation at specific positions (e.g., bromine at C-6/C-8) enables cross-coupling (Suzuki, Sonogashira) for aryl/alkynyl introductions . Directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl allows directed substitutions. Protecting the 4-oxide group with trimethylsilyl chloride prevents undesired reactivity during functionalization.

Q. How are contradictions between in vitro and in vivo bioactivity data resolved for thieno-isoquinoline derivatives?

  • Pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) identify bioavailability issues. In vivo models (e.g., xenografts) validate target engagement, while isotopic labeling tracks compound distribution. Structural analogs with improved logP or solubility are synthesized to address metabolic liabilities.

Q. What computational approaches predict the reactivity and bioactivity of novel thieno-isoquinoline oxides?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock, Glide) screens against targets like PDGF-RTK or kinases, with MD simulations assessing binding stability . QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends.

Methodological Considerations

Designing experiments to probe the mechanism of 4-oxide group formation in thieno-isoquinolines:

  • Isotopic labeling (18^{18}O) traces oxygen sources during oxidation. Kinetic studies under varying oxidant concentrations (e.g., H2_2O2_2, peracids) identify rate-determining steps. In situ FTIR monitors intermediate formation, while control experiments exclude radical pathways.

Addressing solubility challenges in biological assays for thieno-isoquinoline oxides:

  • Co-solvents (DMSO/PEG mixtures) enhance aqueous solubility without cytotoxicity. Nanoformulation (liposomes, cyclodextrins) improves bioavailability. Salt formation (e.g., HCl salts) or prodrug strategies (ester linkages) are alternatives .

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